N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-24-15-9-8-14(10-16(15)25-2)11-17(23)20-18-21-22-19(27-18)26-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRTVZYQVOOXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its significant pharmacological properties. The presence of the benzylthio group enhances its lipophilicity and potential biological interactions. The 3,4-dimethoxyphenyl acetamide moiety contributes to its overall activity profile.
Structural Formula
1. Antimicrobial Activity
The thiadiazole derivatives have been extensively studied for their antimicrobial properties. A series of related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the benzylthio group displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1.0 µg/mL |
| N-(5-benzylthio) | Pseudomonas aeruginosa | 2.0 µg/mL |
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines revealed significant cytotoxic effects. For example, compounds derived from this structure were tested against MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Prototype 1 | HeLa | 0.37 |
| Prototype 2 | MCF-7 | 0.73 |
| Prototype 3 | HepG2 | 0.95 |
| Sorafenib | HeLa | 7.91 |
Flow cytometry analysis indicated that these compounds induce apoptosis in cancer cells and disrupt the cell cycle at the sub-G1 phase .
The mechanism by which this compound exerts its effects is multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle in cancerous cells.
- Enzyme Inhibition : Some studies suggest that thiadiazole derivatives can inhibit specific enzymes involved in tumor growth and proliferation .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that certain modifications significantly enhanced anticancer activity compared to standard treatments like sorafenib. The most effective derivatives exhibited IC50 values lower than those of established drugs .
Case Study 2: Antimicrobial Assessment
In another investigation focusing on antibacterial properties, compounds with varying substitutions on the thiadiazole ring were synthesized and tested against clinical strains of bacteria. The results indicated that modifications could lead to enhanced antibacterial efficacy .
Scientific Research Applications
Antibacterial Applications
Several studies have demonstrated the antibacterial potential of thiadiazole derivatives, including those related to N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide.
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Synthesis and Activity : A study synthesized various derivatives of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited superior activity compared to traditional antibiotics like norfloxacin and ciprofloxacin .
Compound Name Activity Against Staphylococcus aureus Activity Against Escherichia coli Compound A High Moderate Compound B Moderate High - Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the benzyl unit and the nature of the sulfur linker significantly influenced antibacterial efficacy. For instance, compounds with electron-withdrawing groups showed enhanced activity against resistant strains .
Anticancer Applications
The anticancer properties of this compound have been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
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Cytotoxicity Studies : A notable study designed and synthesized derivatives as analogs of sorafenib and tested them against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The findings showed that several derivatives exhibited significant cytotoxicity with IC50 values lower than that of sorafenib .
Compound Name IC50 (HeLa) IC50 (MCF-7) IC50 (A549) 5d 0.37 µM 1.20 µM 5.00 µM 5g 0.73 µM 1.50 µM 6.00 µM Sorafenib 7.91 µM 8.00 µM 10.00 µM - Mechanism of Action : Flow cytometry analysis indicated that the most potent compounds induced apoptosis in HeLa cells by blocking the cell cycle at the sub-G1 phase. Additionally, in silico docking studies confirmed strong binding affinity to VEGFR-2, highlighting a potential target for these compounds in cancer therapy .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent-Driven Activity :
- The trifluoromethyl group (e.g., in Aliabadi et al., 2013) significantly enhances anticancer activity compared to the dimethoxyphenyl group, likely due to increased electron-withdrawing effects and improved target binding .
- Methoxy groups (e.g., 3,4-dimethoxy or 3-MeO-benzylthio) improve solubility and modulate interactions with kinases, as seen in docking studies .
- Halogenated substituents (e.g., 4-Cl-benzylthio) boost antimicrobial activity by enhancing membrane permeability .
Physical Properties :
- The target compound’s melting point (~137–138°C; ) is comparable to analogues like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-...) (179–181°C; ), suggesting similar crystallinity.
- Derivatives with bulky aromatic groups (e.g., benzo[d]oxazole) exhibit higher melting points (>240°C; ), correlating with reduced solubility.
Mechanistic and Pharmacological Comparisons
Anticancer Activity:
- The target compound’s 3,4-dimethoxyphenyl group may inhibit tyrosine kinases (e.g., EGFR) via π-π stacking, analogous to the 4-CF3-phenyl group in Aliabadi et al. (2013), which showed potent activity against MDA-MB-231 cells .
- Benzylthio vs. Alkylthio : Benzylthio derivatives generally exhibit higher anticancer potency than ethylthio or methylthio analogues (e.g., compound 5g in ), likely due to enhanced hydrophobic interactions .
Antimicrobial Activity:
Neuroprotective Potential:
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is typically synthesized via a multi-step procedure involving:
- Thiadiazole core formation : Reacting thiosemicarbazide derivatives with POCl₃ or other phosphorylating agents under reflux (90°C, 3 hours) .
- Substitution at position 5 : Introducing benzylthio groups via nucleophilic displacement using benzyl mercaptan in basic conditions (e.g., KOH/ethanol) .
- Acetamide coupling : Reacting the intermediate with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of triethylamine as a base . Yields are optimized by controlling stoichiometry, solvent selection (e.g., dioxane or ethanol), and recrystallization .
Q. What spectroscopic techniques are used for structural characterization?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzylthio protons at δ 4.3–4.5 ppm; aromatic methoxy groups at δ 3.8–3.9 ppm) .
- FT-IR : Identification of C=O stretches (~1678 cm⁻¹) and N-H bonds (~3305 cm⁻¹) .
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How is purity assessed during synthesis?
Purity is determined via:
- TLC : Using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .
- Melting point analysis : Sharp melting points (e.g., 132–135°C) indicate high crystallinity .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications influence anticancer activity?
Structure-activity relationship (SAR) studies reveal:
- Benzylthio substitution : Electron-withdrawing groups (e.g., -CF₃ at the 4-position) enhance cytotoxicity by increasing lipophilicity and target binding .
- Acetamide side chains : Bulky substituents (e.g., 3,4-dimethoxyphenyl) improve selectivity for tyrosine kinases (e.g., abl/src) .
- Thiadiazole ring : Replacing sulfur with oxygen reduces stability and bioactivity .
Q. How can discrepancies in cytotoxicity data across studies be resolved?
Contradictions arise due to:
- Cell line variability : MDA-MB-231 (breast cancer) and PC3 (prostate cancer) show differential sensitivity due to varying expression of caspases 3/9 .
- Assay protocols : MTT vs. SRB assays may yield divergent IC₅₀ values; normalization to positive controls (e.g., doxorubicin) is critical .
- Solvent effects : DMSO concentrations >0.1% can artifactually inhibit cell growth .
Q. What computational strategies predict binding affinity for lipoxygenase (LOX) inhibition?
Molecular docking (e.g., ArgusLab 4.0) identifies:
Q. How is apoptosis induction via caspase pathways confirmed?
Methodologies include:
Q. What strategies improve selectivity for cancer cells over normal cells?
Approaches include:
- Prodrug design : Incorporating pH-sensitive linkers activated in the tumor microenvironment .
- Targeted delivery : Conjugation to folate or RGD peptides to exploit receptor overexpression .
- Dual-targeting inhibitors : Simultaneous inhibition of LOX and tyrosine kinases reduces off-target effects .
Q. How are solubility challenges addressed in in vitro assays?
- Co-solvents : Use of DMSO (≤0.1%) or β-cyclodextrin inclusion complexes .
- Micellar systems : Encapsulation in PEG-PLGA nanoparticles improves aqueous dispersion .
Methodological Considerations
Q. What in vitro assays evaluate enzyme inhibition (e.g., LOX)?
- Colorimetric LOX assay : Monitoring conjugated diene formation at 234 nm using linoleic acid as a substrate .
- Kinetic analysis : Michaelis-Menten parameters (Km, Vmax) determined via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
